molecular formula C17H24ClN3O B6118631 1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone

1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone

Cat. No. B6118631
M. Wt: 321.8 g/mol
InChI Key: NADGGHACHZPGOE-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone, also known as J-147, is a synthetic compound developed for the treatment of neurodegenerative diseases. It was first identified in a screen for compounds that enhance memory in aged rats. J-147 has shown potential in preclinical studies for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone has been shown to target multiple pathways involved in the pathology of Alzheimer's disease, including the reduction of amyloid beta levels, inhibition of tau phosphorylation, and reduction of inflammation and oxidative stress. It has also been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone has been shown to improve cognitive function and memory in preclinical models of Alzheimer's disease. It has also been shown to reduce inflammation and oxidative stress, which are key factors in the development of neurodegenerative diseases. Additionally, 1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone is its ability to target multiple pathways involved in the pathology of Alzheimer's disease, making it a potentially effective treatment for the disease. However, one limitation is that it has only been studied in preclinical models and has not yet been tested in clinical trials.

Future Directions

Future research on 1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone could focus on its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, clinical trials could be conducted to evaluate its safety and efficacy in humans. Finally, further studies could be conducted to investigate the mechanisms of action of 1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone and to identify potential drug targets for the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone involves several steps, including the reaction of 2-chlorobenzyl chloride with 1-methyl-4-piperidone to form the intermediate, 1-(2-chlorobenzyl)-4-piperidinone. This intermediate is then reacted with 4-(dimethylamino)butyric acid to form the final product, 1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone.

Scientific Research Applications

1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results in improving cognitive function and reducing amyloid beta levels in the brain. It has also shown potential in reducing inflammation and oxidative stress, which are key factors in the development of neurodegenerative diseases.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(1-methylpiperidin-4-yl)amino]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O/c1-20-8-6-14(7-9-20)19-15-10-17(22)21(12-15)11-13-4-2-3-5-16(13)18/h2-5,14-15,19H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADGGHACHZPGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2CC(=O)N(C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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